N-Ethyl-N-(1-hydroxyethyl)formamide
CAS No.:
Cat. No.: VC17558269
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO2 |
|---|---|
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | N-ethyl-N-(1-hydroxyethyl)formamide |
| Standard InChI | InChI=1S/C5H11NO2/c1-3-6(4-7)5(2)8/h4-5,8H,3H2,1-2H3 |
| Standard InChI Key | IHYALPORFKQQIE-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C=O)C(C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Ethyl-N-(1-hydroxyethyl)formamide comprises a formamide backbone (HCONR₂) with an ethyl group (-CH₂CH₃) and a 1-hydroxyethyl group (-CH₂CH₂OH) bonded to the nitrogen atom. The hydroxyethyl moiety introduces polarity and hydrogen-bonding potential, influencing solubility and reactivity. Crystallographic studies of related hydroxyethyl-substituted formamides, such as N-(2,2,2-trichloro-1-hydroxyethyl)formamide, reveal extended hydrogen-bonding networks that stabilize molecular packing in the solid state . These interactions likely persist in N-Ethyl-N-(1-hydroxyethyl)formamide, affecting its melting point, solubility, and stability.
Spectroscopic Characterization
Key spectroscopic features include:
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Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch near 1650–1700 cm⁻¹ and broad hydroxyl (-OH) absorption between 3200–3600 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR): ¹H-NMR signals for the hydroxyethyl proton (δ 4.8–5.2 ppm, exchangeable) and ethyl group protons (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₂) .
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Mass Spectrometry: A molecular ion peak at m/z 133.16 (C₅H₁₁NO₂⁺) confirms the molecular weight.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While direct synthetic routes for N-Ethyl-N-(1-hydroxyethyl)formamide are sparsely documented, analogous methodologies for hydroxyethyl formamides suggest plausible pathways:
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Ethanolamine and Ethyl Formate Condensation:
Ethanolamine (HOCH₂CH₂NH₂) reacts with ethyl formate (HCOOEt) under controlled conditions. The hydroxyethylamine intermediate undergoes formylation, yielding the target compound.Reaction conditions (e.g., temperature, catalyst) remain unspecified in available literature but may parallel those for N-vinylformamide synthesis .
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Reductive Amination:
Glycolaldehyde (HOCH₂CHO) reacts with ethylamine (CH₃CH₂NH₂) under reducing conditions (e.g., NaBH₄), followed by formylation with formic acid.
Industrial Manufacturing
Large-scale production likely employs continuous-flow reactors to optimize yield and purity. A patent detailing N-vinylformamide synthesis offers indirect insights:
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Key Reactants: Acetaldehyde, formamide, and cyclic anhydrides (e.g., succinic anhydride) are heated under pressure to form hydroxyethyl formamide (HEF) intermediates.
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Esterification and Cracking: HEF reacts with anhydrides to form esters, which thermally dissociate into N-vinylformamide and diacids. Adapting this process could involve ethylating HEF to yield N-Ethyl-N-(1-hydroxyethyl)formamide.
Table 1: Hypothetical Industrial Synthesis Pathway
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Acetaldehyde, Formamide | 80°C, Basic Catalyst | Hydroxyethyl Formamide (HEF) |
| 2 | HEF, Ethylating Agent | 60°C, Acid Catalyst | N-Ethyl-N-(1-hydroxyethyl)formamide |
Chemical Reactivity and Applications
Reaction Pathways
The compound’s bifunctional nature enables diverse transformations:
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Oxidation: The hydroxyethyl group oxidizes to a ketone (e.g., using KMnO₄), forming N-Ethyl-N-(1-oxoethyl)formamide.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the formamide to a secondary amine.
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Polymerization: As a monomer, it could copolymerize with vinyl monomers, enhancing polymer hydrophilicity.
Pharmaceutical Intermediates
Hydroxyethyl formamides are metabolized in vivo, as seen in studies of N,N-diethylformamide derivatives. N-Ethyl-N-(1-hydroxyethyl)formamide may serve as a metabolite or prodrug, though toxicological data are lacking.
Material Science Applications
In polymer chemistry, hydroxyethyl groups improve solubility and thermal stability. For example, poly(N-vinylformamide) derivatives exhibit high water absorption, useful in hydrogels . Incorporating ethyl groups could modulate these properties for specialized coatings or adhesives.
Comparative Analysis with Analogous Compounds
Table 2: Properties of N-Ethyl-N-(1-hydroxyethyl)formamide vs. Analogues
| Compound | Polarity | Boiling Point | Toxicity | Applications |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | High | 153°C | Reproductive | Solvent, Polymer Synthesis |
| N-Ethyl-N-(1-hydroxyethyl)formamide | Moderate | ~200°C (est.) | Unknown | Pharmaceutical Intermediates |
| N-(2-Hydroxyethyl)formamide | High | 185°C | Low | Cosmetics, Drug Delivery |
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